![molecular formula C14H19NO2S B5726114 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5726114.png)
2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol, also known as SMT, is a synthetic compound that has been studied for its potential therapeutic applications. It was first synthesized in the 1990s by a team of researchers at the University of Michigan. Since then, several studies have been conducted to investigate its mechanism of action, physiological effects, and potential therapeutic uses.
作用机制
The exact mechanism of action of 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is not fully understood, but it is believed to act by modulating several signaling pathways in the body. One of the main pathways that 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is thought to modulate is the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has also been shown to modulate the activity of several enzymes involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been shown to have several biochemical and physiological effects in animal models. These effects include the modulation of oxidative stress and inflammation, the inhibition of cell proliferation and migration, and the promotion of cell death in cancer cells. 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has also been shown to have analgesic effects in animal models of neuropathic pain.
实验室实验的优点和局限性
One advantage of using 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This allows for a consistent and reliable supply of the compound for use in experiments. One limitation of using 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
未来方向
There are several future directions for research on 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol. One area of research is the investigation of its potential therapeutic applications in other areas, such as cardiovascular disease and diabetes. Another area of research is the development of more potent and selective analogs of 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol for use in experimental and clinical settings. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol and its effects on the body.
合成方法
The synthesis of 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol involves several steps, including the reaction of 2-methoxyphenol with thionyl chloride to form the corresponding chlorosulfite intermediate. This intermediate is then reacted with 4-methylpiperidine to form the desired product, 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol. The synthesis of 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is a multi-step process that requires careful attention to detail to ensure a high yield and purity of the final product.
科学研究应用
2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been studied for its potential therapeutic applications in several areas, including neuroprotection, pain management, and cancer treatment. In the field of neuroprotection, 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been shown to have a protective effect on neurons in animal models of stroke and traumatic brain injury. In the area of pain management, 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been shown to have analgesic effects in animal models of neuropathic pain. In cancer treatment, 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been shown to inhibit the growth of several types of cancer cells in vitro.
属性
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-5-7-15(8-6-10)14(18)11-3-4-12(16)13(9-11)17-2/h3-4,9-10,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAROIMQWPVQUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-methoxy-4-[(4-methylpiperidin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)
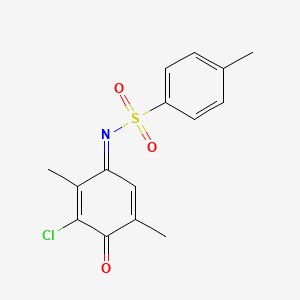
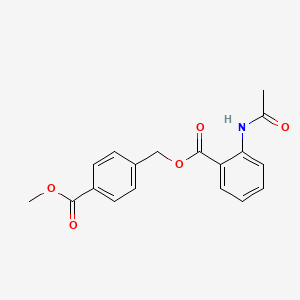
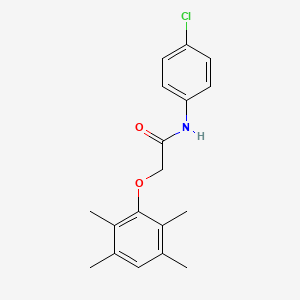
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)
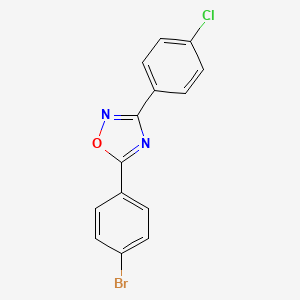
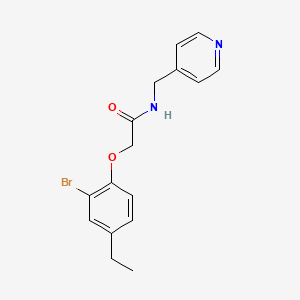
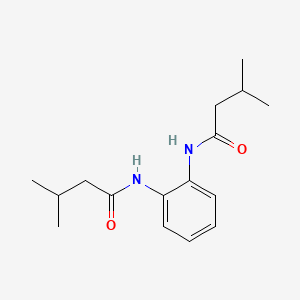
![N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide](/img/structure/B5726083.png)
![1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride](/img/structure/B5726084.png)
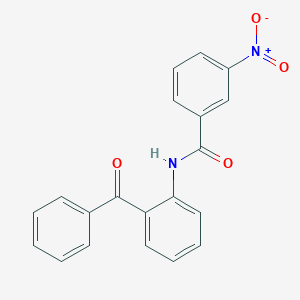
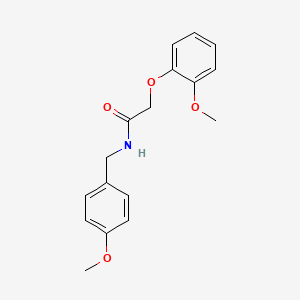
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5726101.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B5726106.png)